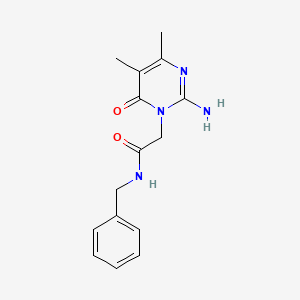

![molecular formula C19H17N3O2 B2445083 3-(3,4-二氢异喹啉-2(1H)-甲酰基)-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 887462-10-4](/img/structure/B2445083.png)

3-(3,4-二氢异喹啉-2(1H)-甲酰基)-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

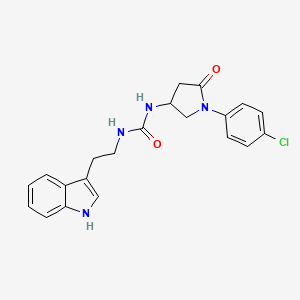

The compound “3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains a dihydroisoquinoline group, a carbonyl group, and a pyrido[1,2-a]pyrimidin-4-one group. These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one cores, followed by various functional group interconversions and coupling reactions . The exact synthetic route would depend on the desired substitution pattern and the availability of starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one groups suggests that this compound may have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the dihydroisoquinolin and pyrido[1,2-a]pyrimidin-4-one groups. These groups contain multiple sites that could potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学研究应用

Biological Activity and Alkaloid Precursors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a crucial structural element found in numerous natural products and therapeutic lead compounds. Researchers have focused on synthesizing C(1)-substituted derivatives of THIQs, as these can serve as precursors for alkaloids with diverse biological activities. These derivatives often contain a stereogenic center at position C(1) and play a key role in the synthesis of bioactive molecules .

Antineuroinflammatory Agents

N-benzyl THIQs: , derivatives of THIQ, have been investigated for their potential as antineuroinflammatory agents. These compounds may contribute to controlling neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Chiral Scaffolds in Asymmetric Catalysis

THIQ derivatives, especially those with a chiral center at C(1), serve as valuable chiral scaffolds in asymmetric catalysis. Their broad range of applications includes facilitating enantioselective reactions and enabling the synthesis of complex molecules with high stereochemical purity .

Transition Metal-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Recent advances involve transition metal-catalyzed CDC strategies, where the C(sp3)–H bond of THIQ directly couples with various nucleophiles. These methods improve atom economy and selectivity, although stoichiometric oxidants can sometimes limit versatility .

Multicomponent Reactions (MCRs)

MCRs have emerged as powerful tools in organic synthesis. They enhance atom efficiency, selectivity, and overall yield. Researchers have explored MCRs for generating molecular diversity and complexity in THIQ derivatives. These sustainable synthetic methodologies offer environmentally friendly routes to functionalized THIQs .

Intrinsic Antioxidant Properties

Beyond their direct interaction with biological structures, both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , possess intrinsic antioxidant properties. These endogenous substances exhibit high pharmacological potential and a broad spectrum of action in the brain. Notably, 1MeTIQ has gained interest as a neuroprotectant .

未来方向

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this compound and its derivatives .

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . They have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to function as antineuroinflammatory agents . They have also been shown to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

Thiqs are known to interact with the dopaminergic system , suggesting that this compound may also affect similar pathways.

Pharmacokinetics

It is known that after systemic administration in rats, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, is largely excreted unchanged, with a small percentage excreted as the 4-hydroxyl derivatives . This suggests that this compound may have similar ADME properties.

Result of Action

It is known that 1-methyl-1,2,3,4-tetrahydroisoquinoline produces an antidepressant-like effect similar to the effect of imipramine . This suggests that this compound may have similar effects.

Action Environment

It is known that the synthesis of thiq derivatives has been achieved using various new and environmentally friendly methods , suggesting that the synthesis of this compound may also be influenced by environmental factors.

属性

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-7-17-20-10-16(19(24)22(17)11-13)18(23)21-9-8-14-4-2-3-5-15(14)12-21/h2-7,10-11H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBONGVQKPOURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethyl)phenyl] cyanate](/img/structure/B2445001.png)

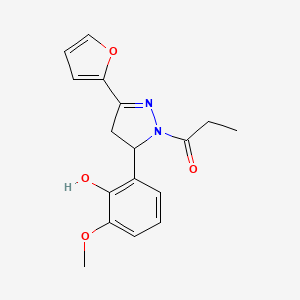

![3,4,5-triethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2445002.png)

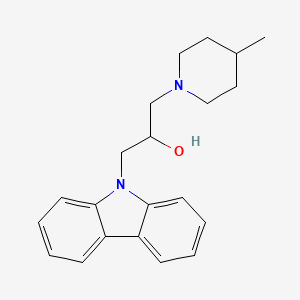

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2445006.png)

![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B2445007.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2445009.png)

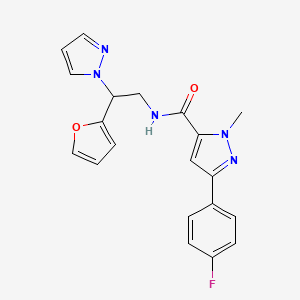

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)

![1-[(3-Methylphenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B2445019.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2445023.png)